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Compound Name: Isoindolin-4-amine dihydrochloride

Cat. No.: B3030578 Get Quote

Introduction
Isoindolin-4-amine, a key heterocyclic amine, serves as a fundamental building block in the

synthesis of a wide array of pharmacologically active compounds and functional materials.[1]

Its structural integrity is paramount, as even minor ambiguities can have profound implications

for the stereochemistry, reactivity, and biological activity of its derivatives. The dihydrochloride

salt form is frequently used to improve the compound's stability and solubility, but it also

introduces specific considerations for its structural analysis.[2][3]

This in-depth guide provides a comprehensive framework for the unequivocal structural

elucidation of isoindolin-4-amine dihydrochloride. We will move beyond simple procedural

lists to explore the causality behind experimental choices, integrating data from multiple

orthogonal analytical techniques. This approach ensures a self-validating system of analysis,

critical for researchers, scientists, and drug development professionals who rely on precise

molecular characterization.

Part 1: Foundational Physicochemical
Characterization
Before delving into complex spectroscopic analysis, establishing the foundational properties of

the molecule is a critical first step. This data provides the initial constraints for all subsequent

structural hypotheses. The primary parameters are the molecular formula and molecular

weight, which are definitively confirmed using High-Resolution Mass Spectrometry (HRMS).
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The expected molecular formula for the dihydrochloride salt is C₈H₁₂Cl₂N₂.[2] The free base

has a formula of C₈H₁₀N₂. This distinction is crucial for interpreting mass spectrometry data,

where the observed mass will typically correspond to the protonated free base.

Property Value Source

Chemical Formula C₈H₁₂Cl₂N₂ American Elements[2]

Molecular Weight 207.1 g/mol Biosynth[3]

CAS Number 92259-85-3 ChemBK[4]

Part 2: Mass Spectrometry - Confirming
Composition
Mass spectrometry (MS) is the gold standard for determining the molecular weight of a

compound and, with high resolution, its elemental composition. For isoindolin-4-amine
dihydrochloride, the analysis confirms the mass of the core structure and provides clues

through fragmentation patterns.

Expertise & Rationale
The choice of ionization technique is critical. Electrospray Ionization (ESI) is preferred for a pre-

salted and polar molecule like this, as it is a soft ionization method that typically yields the

protonated molecular ion [M+H]⁺ with minimal fragmentation. In this case, the observed ion will

be that of the free base plus a proton (C₈H₁₀N₂ + H⁺), with an expected m/z of approximately

135.1.

High-Resolution Mass Spectrometry (HRMS) is non-negotiable for definitive structural

confirmation. By measuring the m/z to four or more decimal places, HRMS can distinguish

between compounds with the same nominal mass but different elemental compositions, thus

validating the molecular formula.[5]

Experimental Protocol: ESI-HRMS
Sample Preparation: Dissolve ~1 mg of isoindolin-4-amine dihydrochloride in 1 mL of a

suitable solvent (e.g., methanol or acetonitrile/water mixture).
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Ionization Mode: Operate the mass spectrometer in positive ion mode.

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure

the instrument is calibrated to achieve a mass accuracy of <5 ppm.

Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Compare this

experimental value to the theoretical exact mass of the [M+H]⁺ ion for the proposed formula

C₈H₁₁N₂⁺.

Visualization: Mass Spectrometry Workflow
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Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Part 3: NMR Spectroscopy - The Blueprint of
Connectivity
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Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for

elucidating the detailed covalent framework of an organic molecule. A combination of one-

dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a

complete picture of the atomic connectivity.[6][7]

Expertise & Rationale
For isoindolin-4-amine dihydrochloride, the presence of two protonated amine groups (the

secondary amine in the isoindoline ring and the primary exocyclic amine) is a key

consideration. These acidic protons (N-H) are often broad and may exchange with deuterium in

solvents like D₂O or CD₃OD, leading to their disappearance from the ¹H NMR spectrum. This

exchange phenomenon can be used diagnostically. The choice of a polar aprotic solvent like

DMSO-d₆ is often ideal as it slows down the exchange rate, allowing for the observation of N-H

protons and their couplings.

A full suite of 2D NMR experiments is essential for an authoritative assignment.

¹H-¹H COSY establishes which protons are spin-coupled, revealing the connectivity within

the aromatic ring and the aliphatic backbone.

HSQC maps each proton directly to its attached carbon, unambiguously linking the ¹H and

¹³C chemical shifts.

HMBC is the cornerstone for assembling the molecular fragments. It reveals longer-range (2-

3 bond) correlations, for instance, connecting the benzylic protons at C1 and C3 to the

aromatic quaternary carbons, thus confirming the fusion of the two rings.[7]

Predicted NMR Assignments (in DMSO-d₆)
The following table summarizes the anticipated chemical shifts and correlations. Actual values

may vary based on experimental conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18853390/
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108211
https://www.benchchem.com/product/b3030578?utm_src=pdf-body
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108211
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom
¹H Shift (ppm),
Mult.

¹³C Shift (ppm)
Key HMBC
Correlations (¹H →
¹³C)

1-CH₂ ~4.5, s ~48 C3, C7a, C7

3-CH₂ ~4.5, s ~48 C1, C3a, C4

4-NH₃⁺ ~8.5, br s N/A C3a, C4, C5

5-CH ~7.2, d ~118 C4, C7, C3a

6-CH ~7.4, t ~130 C4, C7a

7-CH ~7.1, d ~116 C1, C5, C7a

2-NH₂⁺ ~10.0, br s N/A C1, C3

3a-C N/A ~135 1-H, 5-H

7a-C N/A ~140 1-H, 6-H, 7-H

Experimental Protocol: Comprehensive NMR Analysis
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of high-purity DMSO-

d₆.

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the integration,

multiplicity, and chemical shifts of all signals.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or

DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.[8]

2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-

¹H correlations.

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to identify direct

¹H-¹³C one-bond correlations.

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimizing the

long-range coupling delay (~8 Hz) to observe 2- and 3-bond correlations.
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Structure Assembly: Integrate all 1D and 2D data to build the final structure, ensuring all

observed correlations are consistent with the proposed isoindolin-4-amine framework.

Visualization: Integrated NMR Strategy
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Caption: Logic flow for structural elucidation using NMR.

Part 4: X-ray Crystallography - Definitive 3D
Structure
While NMR provides the solution-state connectivity, single-crystal X-ray crystallography offers

an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid

state.[9] It provides precise data on bond lengths, bond angles, and intermolecular interactions,

such as hydrogen bonding involving the chloride counter-ions and the protonated amine

groups.

Expertise & Rationale
The primary challenge in X-ray crystallography is growing a single, diffraction-quality crystal.

This is often a process of empirical screening. For a dihydrochloride salt, slow evaporation from

a polar solvent system (e.g., ethanol/water or methanol/diethyl ether) is a common starting
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point. The resulting structure will definitively confirm the position of the amino group on the

isoindoline ring and illustrate the ionic interactions with the chloride ions, validating the

dihydrochloride stoichiometry. While a structure for the parent compound may not be published,

data from closely related isoindoline derivatives can provide valuable comparative information.

[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: Screen various solvent systems to grow single crystals. A typical method is

slow evaporation of a saturated solution or vapor diffusion.

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a

goniometer head.

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction

data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

Structure Solution & Refinement: Process the diffraction data to solve the phase problem

and generate an initial electron density map. Refine the structural model against the

experimental data until convergence is reached.

Structure Validation: Analyze the final structure for geometric reasonability and validate it

using standard crystallographic software.

Conclusion: A Synthesis of Orthogonal Data
The structural elucidation of isoindolin-4-amine dihydrochloride is a process of logical

deduction, built upon a foundation of mutually reinforcing data from orthogonal analytical

techniques. HRMS provides the definitive elemental formula. A comprehensive suite of 1D and

2D NMR experiments pieces together the covalent framework and confirms the connectivity in

solution. Finally, single-crystal X-ray crystallography, when achievable, provides the ultimate,

unambiguous proof of the three-dimensional structure in the solid state. By following this multi-

faceted, self-validating approach, researchers can proceed with confidence in the identity and

purity of this critical chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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